EHNA hydrochloride is classified as a pharmacological agent with significant roles in biochemical research. It is primarily sourced from synthetic processes involving adenine derivatives. The compound's CAS number is 58337-38-5, and it has a molecular formula of C14H24ClN5O. Its molecular weight is approximately 313.83 g/mol .
The synthesis of EHNA hydrochloride typically involves the modification of adenine derivatives through several chemical reactions. A common method includes the alkylation of adenine with a nonyl chain, followed by the introduction of a hydroxyl group to yield the final product. Specific synthesis parameters may include:
The molecular structure of EHNA hydrochloride consists of a purine base (adenine) with a nonyl side chain and a hydroxyl group at the 2-position. The compound's structural features include:
EHNA hydrochloride participates in several chemical reactions primarily related to its role as an enzyme inhibitor:
The mechanism of action for EHNA hydrochloride revolves around its ability to inhibit specific enzymes involved in nucleotide signaling:
EHNA hydrochloride exhibits several notable physical and chemical properties:
EHNA hydrochloride has various applications in scientific research:
ADA catalyzes the irreversible deamination of adenosine to inosine, regulating extracellular adenosine bioavailability. EHNA hydrochloride binds ADA with exceptional affinity (Ki = 4 nM), effectively halting adenosine metabolism [1] [7]. This inhibition elevates intracellular and extracellular adenosine concentrations, activating adenosine receptor-dependent pathways (A₁, A₂ₐ, A₂в, A₃). Key consequences include:
Table 1: Kinetic Parameters of EHNA Hydrochloride-Mediated ADA Inhibition
Parameter | Value | Biological Impact |
---|---|---|
Inhibition Constant (Ki) | 4 nM | Near-complete ADA blockade at physiological doses |
Selectivity Ratio | >250-fold | Minimal off-target effects on related deaminases |
Cellular Adenosine Increase | 3–5 fold | Sustained receptor activation (>60 min post-treatment) |
PDE2 hydrolyzes cyclic nucleotides (cAMP and cGMP), with its activity potentiated by cGMP binding to regulatory GAF domains. EHNA hydrochloride inhibits PDE2 with species-dependent IC₅₀ values:
Crucially, EHNA exhibits functional selectivity:
This inhibition amplifies cyclic nucleotide signaling, enhancing:
Table 2: Selectivity Profile of EHNA Hydrochloride Against PDE Isozymes
PDE Isozyme | IC₅₀ (µM) | Functional Consequence |
---|---|---|
PDE2 (Human) | 0.8 | Blocks cGMP-stimulated cAMP hydrolysis |
PDE1 | >100 | No effect on Ca²⁺/calmodulin-dependent activity |
PDE3 | >100 | No cardiotonic interference |
PDE4 | >100 | Avoids emetic side effects |
The concurrent blockade of ADA and PDE2 creates a self-reinforcing signaling cascade:
In cancer models (e.g., leukemia), this dual action dysregulates mitochondrial dATP pools, inducing apoptosis through dATP-dependent caspase-9 activation [1] [3]. The synergy also underlies EHNA’s efficacy in suppressing stem cell differentiation by stabilizing cyclic nucleotide pools critical for pluripotency maintenance [7].
EHNA hydrochloride’s selectivity arises from stereospecific interactions with both targets:
Figure 1: Key Structural Features Enabling Dual Inhibition
EHNA Hydrochloride: Stereochemistry: [2R,3S] erythro isomer Critical Moieties: - Adenine: H-bonds with ADA/PDE2 catalytic residues - Hydroxy-nonyl chain: Hydrophobic active-site occlusion - HCl salt: Enhances solubility and target engagement
The chiral C2/C3 centers are indispensable: threo-isomers show >10-fold reduced ADA/PDE2 affinity [6]. Modifications at N⁶ or C8 abolish activity, confirming adenine’s role as a pharmacophore anchor [7].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: